2-(二氟甲基)吡啶

描述

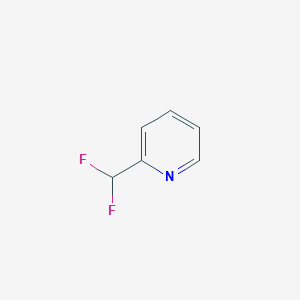

2-(Difluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F2N and a molecular weight of 129.11 . It is used in various applications and related products .

Synthesis Analysis

A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has been reported . The pyridyl subunit is built around the difluoromethyl group rather than a late stage introduction of this moiety . Another method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones uses readily available ethyl bromodifluoroacetate as a fluorine source . A novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines using mild reaction conditions has also been described .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)pyridine consists of a pyridine ring with a difluoromethyl group attached to the 2-position .

Chemical Reactions Analysis

The difluoromethyl group in 2-(Difluoromethyl)pyridine can participate in various chemical reactions. For instance, it has been used in the gem-difluoroolefination of aldehydes and ketones . A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has also been reported .

Physical And Chemical Properties Analysis

2-(Difluoromethyl)pyridine has a molecular weight of 129.11 g/mol . Its exact mass and monoisotopic mass are 129.03900549 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 85.1 .

科学研究应用

Quorum Sensing Inhibition

2-(Difluoromethyl)pyridine: has been identified as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors . These inhibitors are crucial in disrupting communication among bacterial cells, which can prevent the formation of biofilms and the expression of virulence factors. For instance, derivatives of 2-(Difluoromethyl)pyridine have shown significant activity against the quorum sensing system of Pseudomonas aeruginosa , a common pathogen responsible for infections in hospital settings .

Antibiofilm Activity

The same derivatives that inhibit quorum sensing also exhibit potent antibiofilm activity . Biofilms are protective layers formed by bacteria that make them resistant to antibiotics. By preventing biofilm formation, 2-(Difluoromethyl)pyridine derivatives can enhance the effectiveness of antibiotic treatments and are valuable in the fight against antibiotic-resistant bacteria .

Anti-Violacein Activity

Violacein is a pigment produced by Chromobacterium violaceum and is often used as an indicator of quorum sensing activity. Compounds based on 2-(Difluoromethyl)pyridine have been shown to reduce violacein production, which could lead to applications in controlling pigment production in industrial processes .

Protease Activity Modulation

Proteases are enzymes that break down proteins and play a role in various biological processes. Some 2-(Difluoromethyl)pyridine derivatives have demonstrated significant protease activity, suggesting potential applications in designing inhibitors or activators of proteases for therapeutic purposes .

Agricultural Chemistry

In the realm of agricultural chemistry, the introduction of the difluoromethyl group into pyridines has been explored for its potential to create compounds with enhanced biological and physiological activity . This modification can improve a compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable trait for agrochemicals .

Medicinal Chemistry

The difluoromethyl group is of particular interest in medicinal chemistry due to its ability to serve as a bioisostere for alcohol, thiol, and amine moieties . This property can be exploited to modulate the interaction of drugs with target enzymes, potentially leading to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles .

Regioselective Functionalization

A novel method has been developed for the regioselective introduction of the difluoromethyl group at the meta- or para-position of pyridines . This technique is valuable for the late-stage functionalization of pyridine-containing drugs, allowing for the modification of existing pharmaceutical compounds to enhance their properties .

Drug Discovery and Development

The ability to replace pyridine-N-oxide with 2-(Difluoromethyl)pyridine in drug discovery and development opens new pathways for the creation of bioactive compounds . This replacement can lead to the discovery of novel drug candidates with potentially better activity and selectivity profiles .

作用机制

Target of Action

2-(Difluoromethyl)pyridine primarily targets the quorum sensing system of Pseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates gene expression in response to cell density. It plays a crucial role in many bacterial behaviors, such as biofilm formation and virulence .

Mode of Action

2-(Difluoromethyl)pyridine acts as a bioisosteric replacement of pyridine-N-oxide . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this case, 2-(Difluoromethyl)pyridine enhances the activity of the model compound .

Biochemical Pathways

The compound affects the quorum sensing pathway, impacting biofilm formation , anti-violacein activity , and protease activity . Biofilms are communities of bacteria that are resistant to antimicrobial agents, and violacein is a purple pigment produced by Chromobacterium violaceum . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .

Pharmacokinetics

The compound’slipophilicity , bioavailability , and metabolic stability are enhanced due to the presence of the difluoromethyl group .

Result of Action

As a result of its action, 2-(Difluoromethyl)pyridine shows good antibiofilm biomass of Pseudomonas aeruginosa and reduces violacein production in Chromobacterium violaceum . In terms of protease activity, it shows significant activity compared to the model compound .

安全和危害

属性

IUPAC Name |

2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHSAAHTEMAJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348651 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)pyridine | |

CAS RN |

114468-01-8 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 2-(difluoromethyl)pyridines described in the research papers significant?

A1: Traditional methods often introduce the difluoromethyl group at a late stage. This new method offers a scalable and regioselective approach where the pyridyl ring is constructed around a pre-existing difluoromethyl group [, ]. This allows for greater flexibility in introducing diverse substituents on the pyridine ring and modifying the difluoromethyl group itself. The scalability of the reaction is noteworthy, with the researchers demonstrating consistent yield and purity even when scaled to 0.6 kg [].

Q2: What are the potential advantages of this novel synthetic approach for researchers exploring 2-(difluoromethyl)pyridines?

A2: This "building block" approach to 2-(difluoromethyl)pyridine synthesis, starting from readily available materials, unlocks access to a wider range of derivatives []. Researchers can explore diverse substitutions on the pyridine ring and modifications to the difluoromethyl group itself, potentially leading to the discovery of new compounds with tailored properties for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)